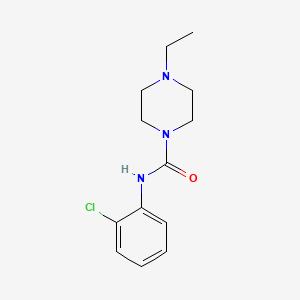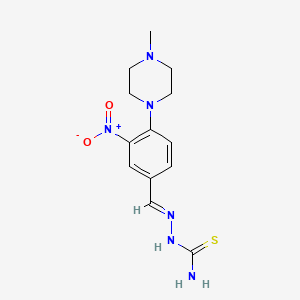![molecular formula C16H12O5 B5754016 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5754016.png)
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate, also known as moxifloxacin, is a synthetic antibiotic that belongs to the fluoroquinolone class of drugs. It is widely used for the treatment of various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections.
Wirkmechanismus
Moxifloxacin works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and repair. By inhibiting these enzymes, 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate prevents the bacteria from multiplying and ultimately leads to their death.
Biochemical and Physiological Effects:
Moxifloxacin has been found to have a good safety profile and is generally well-tolerated by patients. However, it can cause some adverse effects, including gastrointestinal disturbances, headaches, and skin rash. Moxifloxacin has also been associated with an increased risk of tendonitis and tendon rupture, particularly in elderly patients and those taking corticosteroids.
Vorteile Und Einschränkungen Für Laborexperimente
Moxifloxacin is a valuable tool for studying bacterial DNA replication and repair mechanisms. It is also useful for studying the effects of antibiotics on bacterial growth and resistance. However, the use of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate in lab experiments can be limited by its cost and availability.
Zukünftige Richtungen
There are several potential future directions for the research and development of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate. One area of interest is the development of new 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate derivatives with improved antibacterial activity and reduced toxicity. Another area of interest is the use of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate in combination with other antibiotics to enhance their efficacy against multidrug-resistant bacteria. Additionally, the use of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate in the treatment of other bacterial infections, such as those caused by Mycobacterium avium complex, is an area of ongoing research.
Synthesemethoden
Moxifloxacin is synthesized by the reaction of 1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydroquinoline-3-carboxylic acid with 3,4-dihydro-2H-pyran-6-ol in the presence of acetic anhydride. The reaction takes place in a solvent mixture of tetrahydrofuran and water under reflux conditions. The resulting product is purified by column chromatography to obtain pure 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate.
Wissenschaftliche Forschungsanwendungen
Moxifloxacin has been extensively studied for its antibacterial activity against a wide range of gram-positive and gram-negative bacteria. It has been found to be effective against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Moxifloxacin has also been studied for its potential use in the treatment of tuberculosis, as it has shown promising results in inhibiting the growth of Mycobacterium tuberculosis.
Eigenschaften
IUPAC Name |
(8-methoxy-6-oxobenzo[c]chromen-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-9(17)20-11-4-6-13-12-5-3-10(19-2)7-14(12)16(18)21-15(13)8-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAWMUQBOWNISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5753938.png)

![2-chloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5753950.png)
![2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5753953.png)




![6-(4-iodophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5753999.png)


![3-isobutoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5754021.png)
![2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5754033.png)
